molecular formula C7H8N4 B1500420 2-(Dimethylamino)pyrimidine-5-carbonitrile CAS No. 55338-76-6

2-(Dimethylamino)pyrimidine-5-carbonitrile

Cat. No. B1500420
CAS RN: 55338-76-6
M. Wt: 148.17 g/mol
InChI Key: MAZVPRHAAVLJLK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pyrimidine-5-carbonitrile is a chemical compound with the CAS Number: 55338-76-6. Its molecular weight is 148.17 and its IUPAC name is 2-(dimethylamino)-5-pyrimidinecarbonitrile .


Molecular Structure Analysis

The InChI code for 2-(Dimethylamino)pyrimidine-5-carbonitrile is 1S/C7H8N4/c1-11(2)7-9-4-6(3-8)5-10-7/h4-5H,1-2H3 . This indicates the presence of a pyrimidine ring with a dimethylamino group at the 2-position and a carbonitrile group at the 5-position .


Physical And Chemical Properties Analysis

2-(Dimethylamino)pyrimidine-5-carbonitrile is a solid at room temperature .

Scientific Research Applications

Catalysis in Synthesis

2-(Dimethylamino)pyrimidine-5-carbonitrile and its derivatives are significant in catalysis, particularly in synthesizing various chemical structures. For example, 4-(N,N-dimethylamino)pyridine (DMAP) has been used to catalyze the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which involves treating imidic esters with hydrazine hydrate and subsequent cyclization under solvent-free conditions (Khashi et al., 2015).

Anticancer Potential

Several studies have highlighted the potential of 2-(Dimethylamino)pyrimidine-5-carbonitrile derivatives in anticancer research. A series of hydrazinopyrimidine-5-carbonitrile derivatives demonstrated inhibitory effects on a wide range of cancer cell lines (Cocco et al., 2006). Additionally, derivatives like 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles showed moderate anti-proliferative activity against cancer cell lines (Attia et al., 2019).

Synthesis of Novel Compounds

Research also focuses on synthesizing novel compounds using 2-(Dimethylamino)pyrimidine-5-carbonitrile. For instance, derivatives have been used to synthesize spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, showcasing diverse functional groups and indicating potential for further chemical exploration (Rajeswari et al., 2016).

Antimicrobial Activity

Compounds synthesized from 2-(Dimethylamino)pyrimidine-5-carbonitrile have shown promising antimicrobial activity. A study on derivatives like 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile demonstrated potential in inducing bacterial cell membrane rupture (Bhat & Begum, 2021).

Interaction with Metal Ions

Another area of interest is the interaction of 2-(Dimethylamino)pyrimidine-5-carbonitrile derivatives with metal ions. Studies have shown that these compounds can form complexes with various metal ions, highlighting their potential in areas like coordination chemistry (Dixon & Wells, 1986).

Application in Organic Synthesis

2-(Dimethylamino)pyrimidine-5-carbonitrile is also crucial in organic synthesis. It has been used in the synthesis of pyrimidin-2-yl derivatives, which are important in developing new organic compounds with potential applications (Krivopalov et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-(dimethylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11(2)7-9-4-6(3-8)5-10-7/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZVPRHAAVLJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663938
Record name 2-(Dimethylamino)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)pyrimidine-5-carbonitrile

CAS RN

55338-76-6
Record name 2-(Dimethylamino)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Liu, J Li, S Chen, D Huang, H Chai, Q Zhang, D Shi - RSC advances, 2014 - pubs.rsc.org
… In order to prove this mechanism, we tried to seperate the intermediate 5j, and fortunately, 4-amino-2-dimethylamino-pyrimidine-5-carbonitrile (5j) was detected by LC after 10 minutes. …
Number of citations: 9 pubs.rsc.org
Z Wang, R Neidlein, C Krieger - Synthesis, 2000 - thieme-connect.com
The heterocyclic b-enamino ester, ethyl 3, 4-diamino-6-(dimethylamino) thieno [2, 3-d] pyrimidine-2-carboxylate (3) was reacted with phosgeneiminium salts 6a, b to yield 4H-pyrimido-[5…
Number of citations: 24 www.thieme-connect.com

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